molecular formula C15H11N3 B14077036 2-[2-(Pyridin-3-yl)ethenyl]quinazoline CAS No. 100961-94-2

2-[2-(Pyridin-3-yl)ethenyl]quinazoline

Cat. No.: B14077036
CAS No.: 100961-94-2
M. Wt: 233.27 g/mol
InChI Key: WDEZYRYUPONAOL-UHFFFAOYSA-N
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Description

Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- is a heterocyclic compound that features a quinazoline core with a pyridinyl group attached via an ethenyl linkage. This compound is part of a broader class of quinazoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline, 2-[2-(3-pyridinyl)ethenyl]- typically involves the following steps:

Industrial Production Methods

Industrial production of quinazoline derivatives often employs phase-transfer catalysis and ultrasound-promoted reactions to enhance reaction rates and yields . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2-[2-(3-pyridinyl)ethenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of quinazoline, 2-[2-(3-pyridinyl)ethenyl]- .

Mechanism of Action

The mechanism of action of quinazoline, 2-[2-(3-pyridinyl)ethenyl]- involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

100961-94-2

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

2-(2-pyridin-3-ylethenyl)quinazoline

InChI

InChI=1S/C15H11N3/c1-2-6-14-13(5-1)11-17-15(18-14)8-7-12-4-3-9-16-10-12/h1-11H

InChI Key

WDEZYRYUPONAOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC(=N2)C=CC3=CN=CC=C3

Origin of Product

United States

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